1-(Isoquinolin-8-yl)ethan-1-amine
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Overview
Description
1-(Isoquinolin-8-yl)ethan-1-amine is an organic compound with the molecular formula C11H12N2. It belongs to the class of isoquinoline derivatives, which are aromatic polycyclic compounds containing an isoquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isoquinolin-8-yl)ethan-1-amine can be achieved through several methods. One common approach involves the reaction of isoquinoline with ethylamine under specific conditions. Another method includes the transition-metal-free synthesis of 4-amino isoquinolin-1(2H)-ones via a tandem reaction of arynes and oxazoles . This process involves a Diels–Alder reaction, followed by dehydrogenation, aromatization, and tautomerization to produce the desired compound in moderate to excellent yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(Isoquinolin-8-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions include various isoquinoline and amine derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-(Isoquinolin-8-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Isoquinolin-8-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Isoquinolin-5-yl)ethan-1-amine: This compound has a similar structure but differs in the position of the isoquinoline moiety.
8-Isoquinolinemethanamine, α-methyl-: Another related compound with a different substitution pattern on the isoquinoline ring
Uniqueness
1-(Isoquinolin-8-yl)ethan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-isoquinolin-8-ylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8(12)10-4-2-3-9-5-6-13-7-11(9)10/h2-8H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUBYEYMHRDJBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1C=NC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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